![molecular formula C17H16N4OS B2611106 (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-06-3](/img/structure/B2611106.png)
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as PIK-75, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. PIK-75 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Cellular Permeability of DNA-binding Compounds
Research has shown that pyrrole-imidazole polyamides, which share structural similarities with the specified acrylamide, demonstrate specific DNA-binding capabilities both in vitro and in mammalian cells. The study highlights the impact of linker modifications on the cellular permeability of these compounds, suggesting potential applications in gene regulation and therapeutic targeting (Liu & Kodadek, 2009).
Synthesis of Pyrazole Derivatives
Research into the synthesis of pyrazole derivatives, using enamino esters and enaminones as precursors, opens avenues for creating various bioactive molecules. This includes the development of functionalized 3,4'-bis-pyrazolyl ketones, indicating applications in medicinal chemistry and drug design (Hassaneen & Shawali, 2013).
Imidazo[1,5-a]pyridines Synthesis
A one-pot synthesis approach for imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines has been developed. This method allows for the introduction of various substituents, highlighting its utility in synthesizing complex molecules for pharmaceutical research (Crawforth & Paoletti, 2009).
Insecticidal Applications of Sulfonamide Thiazole Derivatives
A novel series of heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in agricultural pest control (Soliman et al., 2020).
Coordination Compounds and Photoluminescent Properties
The synthesis and characterization of new coordination compounds based on substituted imidazo[1,2-a]pyridine ligands reveal applications in materials science, particularly in the development of photoluminescent materials for technological applications (Li, Ni, & Yong, 2018).
properties
IUPAC Name |
(E)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZWDHEIIZCOO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide |
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